2H-1,2,4-benzothiadiazine-1,1-dioxide, commonly referred to as benzothiadiazine, is a heterocyclic compound characterized by its unique structure which includes a benzene ring fused to a thiadiazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities. The chemical formula for 2H-1,2,4-benzothiadiazine-1,1-dioxide is and it has a molecular weight of approximately 182.2 g/mol. It is classified under the category of benzothiadiazines and is known for its potential therapeutic applications, particularly as diuretics and antihypertensive agents .
The synthesis of 2H-1,2,4-benzothiadiazine-1,1-dioxide can be achieved through several methods:
These synthetic pathways highlight the versatility of benzothiadiazines in medicinal chemistry and their potential for modification to enhance biological activity.
The molecular structure of 2H-1,2,4-benzothiadiazine-1,1-dioxide features a fused ring system that includes both sulfur and nitrogen atoms.
Benzothiadiazines participate in various chemical reactions that are crucial for their biological activity:
These reactions underscore the compound's utility in drug development.
The mechanism of action for 2H-1,2,4-benzothiadiazine-1,1-dioxide involves its interaction with specific biological targets:
This modulation affects neurotransmitter release and can have implications for treating neurological disorders.
These properties are critical for understanding how benzothiadiazines behave in biological systems.
The applications of 2H-1,2,4-benzothiadiazine-1,1-dioxide span various fields:
These applications highlight the significance of benzothiadiazines in therapeutic development across multiple disciplines.
Systematic nomenclature for benzothiadiazine derivatives follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent compound, 2H-1,2,4-benzothiadiazine (Chemical Abstracts Service Registry Number 473368), consists of a benzene ring fused to a 1,2,4-thiadiazine ring, where the thiadiazine ring contains one sulfur atom and two nitrogen atoms at positions 1, 2, and 4 [4] [5]. The saturated form, 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is a fundamental pharmacophore. Oxidation at the sulfur atom generates the biologically significant 1,1-dioxide derivatives (sulfones), such as 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Chemical Abstracts Service Registry Number 359-85-3) [7]. Structural classification is based on:
Table 1: Representative 2H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives and Key Structural Features
Compound Name | Systematic Name | Substituents | CAS Registry Number |
---|---|---|---|
Diazoxide | 7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | 7-Cl, 3-CH₃ | 364-98-7 |
Hydroflumethiazide | 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 6-CF₃, 7-SO₂NH₂ | 135-09-1 |
Benzthiazide | 6-Chloro-3-[[(phenylmethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 6-Cl, 3-(CH₂SCH₂C₆H₅), 7-SO₂NH₂ | 91-33-8 |
3,3-Dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | 3,3-Dimethyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | 3-(CH₃)₂ | Not Specified |
IDRA-21 | 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | 7-Cl, 3-CH₃ | 204256-14-8 |
The numbering system assigns position 1 to the sulfur atom, position 2 to the ring nitrogen adjacent to the fusion point, and position 4 to the second ring nitrogen. The fused benzene ring positions are numbered 4a, 5, 6, 7, 8, and 8a. Derivatives like the clinically used diuretic benzthiazide (Chemical Abstracts Service Registry Number 91-33-8) exemplify complex substitution patterns incorporating sulfonamide and benzylthiomethyl groups [9].
The therapeutic exploration of benzothiadiazines originated in the late 1950s with the serendipitous discovery of diazoxide's (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) potent antihypertensive effects. Initially investigated for antibacterial properties, diazoxide unexpectedly demonstrated profound vasodilatory activity mediated by ATP-sensitive potassium (K_ATP) channel activation, leading to its clinical adoption for managing hypertensive emergencies [1] [3]. This discovery spurred intensive structure-activity relationship studies throughout the 1960s, yielding first-generation diuretics such as hydroflumethiazide (6-trifluoromethyl derivative) and benzthiazide (6-chloro-3-((benzylthio)methyl)-7-sulfonamide derivative). These agents functioned primarily via carbonic anhydrase inhibition and inhibition of the Na⁺/Cl⁻ cotransporter in the renal distal convoluted tubule, establishing the benzothiadiazine 1,1-dioxide scaffold as a cornerstone of antihypertensive therapy [3] [9].
The 1990s witnessed a significant pharmacological expansion beyond cardiovascular applications. Cyclothiazide, initially developed as a diuretic, was discovered to act as a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activity, stemming from the inhibition of AMPA receptor desensitization, highlighted the scaffold's potential in treating neurological disorders. Subsequent optimization yielded IDRA-21 (7-chloro-3-methyl-3,4-dihydro derivative), exhibiting enhanced potency and selectivity for AMPA receptors over diuretic effects, positioning benzothiadiazines as promising cognitive enhancers for conditions like Alzheimer's disease [6].
Recent research (2020s) focuses on exploiting the scaffold for oncology applications. Structural parallels between the benzothiadiazine 1,1-dioxide core and pharmacophores in established kinase inhibitors like pazopanib prompted investigations into antiangiogenic properties. Chlorinated derivatives (e.g., 6- and 7-chloro substituted analogues) demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) phosphorylation and downstream angiogenesis, validated in endothelial cell proliferation assays, revealing a novel therapeutic avenue for solid tumor management [3].
Table 2: Structural Evolution and Therapeutic Indications of Key Benzothiadiazine Derivatives
Era | Representative Compound | Key Structural Features | Primary Therapeutic Application | Mechanistic Insight |
---|---|---|---|---|
1950-1960s | Diazoxide | 7-Cl, 3-CH₃ | Hypertensive crisis | K_ATP channel activator |
1960s | Hydroflumethiazide | 6-CF₃, 7-SO₂NH₂ | Hypertension, Edema | Carbonic anhydrase inhibitor, Na⁺/Cl⁻ cotransporter inhibitor |
1960s | Benzthiazide | 6-Cl, 3-(CH₂SCH₂C₆H₅), 7-SO₂NH₂ | Hypertension, Edema | Carbonic anhydrase inhibitor, Na⁺/Cl⁻ cotransporter inhibitor |
1990s | Cyclothiazide | 6-Cl, 3-cycloalkyl, 7-SO₂NH₂ (specific isomer) | Neurological research tool | AMPA receptor positive allosteric modulator (PAM) |
1990s-2000s | IDRA-21 | 7-Cl, 3-CH₃ (saturated ring) | Cognitive enhancement research tool | AMPA receptor PAM with reduced diuretic activity |
2020s | Compound 17b (Huwaimel 2021) | 6,7-Dichloro, 3-(substituted guanidine) | Antiangiogenic cancer therapy | VEGFR2 phosphorylation inhibitor, TNK2/ACK1 inhibitor |
The sulfur atom in the 1,2,4-thiadiazine ring, particularly in its fully oxidized 1,1-dioxide (sulfone) state, is indispensable for the diverse biological activities exhibited by benzothiadiazine derivatives. This moiety exerts multifaceted influences on the scaffold's physicochemical properties and target interactions:
Electronic Effects and Conformational Restriction: The electron-withdrawing nature of the 1,1-dioxide group significantly reduces the pK_a of adjacent N-H groups, stabilizing specific tautomeric forms crucial for hydrogen-bonding interactions with biological targets. For instance, in AMPA receptor potentiators like IDRA-21 and BPAM344, the sulfone group stabilizes the enol tautomer of the 3,4-dihydro ring system. This specific tautomer adopts a conformation optimal for binding within the dimer interface of the ligand-binding domain of GluA2 AMPA receptor subunits, slowing receptor desensitization and enhancing synaptic transmission [6]. Computational and crystallographic studies on compounds like 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide confirm that the sulfone group imposes planarity and rigidity on the heterocyclic ring, facilitating optimal presentation of substituents to the target protein [6].
Enhanced Hydrogen-Bonding Capacity: The sulfone oxygen atoms act as potent hydrogen-bond acceptors. In kinase inhibition, particularly against VEGFR2, TNK2/ACK1, and PRKD2, these oxygen atoms form critical hydrogen bonds within the kinase hinge region or allosteric pockets. This is exemplified by chlorinated benzothiadiazine derivatives (e.g., Compound 17b from Huwaimel 2021) which exhibit potent antiangiogenic activity. The 1,1-dioxide moiety contributes significantly to their binding affinity, differentiating them from non-oxidized or sulfoxide analogs which show markedly reduced potency. Kinome-wide profiling (468 kinases) of these derivatives demonstrated remarkable selectivity, primarily inhibiting kinases involved in angiogenesis pathways (TNK2, PRKD2, VEGFR2), attributed partly to the specific hydrogen-bonding network enabled by the sulfone group [3] [8].
Metabolic Stability and Pharmacokinetic Optimization: The 1,1-dioxide group contributes to improved metabolic stability compared to the sulfide or sulfoxide oxidation states. Oxidation at sulfur to the sulfone reduces susceptibility to further metabolic degradation, enhancing oral bioavailability. This property is critical for newer derivatives designed as kinase inhibitors intended for oral administration. Calculated physicochemical parameters (cLogP, Polar Surface Area) for active derivatives generally fall within ranges compatible with good membrane permeability and bioavailability [3] [8].
Bioisosteric Relationships: The cyclic sulfonamide (sultam) structure of the 1,2,4-benzothiadiazine 1,1-dioxide serves as a bioisostere for urea or guanidine functionalities prevalent in many kinase inhibitors (e.g., pazopanib, sorafenib). This isosterism allows the benzothiadiazine core to mimic the key pharmacophore elements responsible for ATP-competitive binding or allosteric modulation within kinase domains, while potentially offering improved selectivity or physicochemical properties. The sulfone group is integral to this mimicry, providing the necessary polarity and hydrogen-bonding capacity [3].
Table 3: Impact of the 1,1-Dioxide Moiety on Kinase Selectivity Profile (Representative Data from Huwaimel 2021 [3])
Kinase Target | Role in Angiogenesis | % Inhibition by Compound 17b (10 μM) | Dependence on 1,1-Dioxide Moiety |
---|---|---|---|
TNK2 (ACK1) | Modulates endothelial cell migration & tube formation | > 90% | Critical (Loss of activity in S-oxide or sulfide analogs) |
PRKD2 | Regulates endothelial cell permeability & VEGF signaling | > 90% | Critical |
VEGFR2 | Primary VEGF receptor mediating pro-angiogenic signals | > 65% (IC₅₀ in low μM range) | Critical (Direct H-bonding with hinge region) |
BRAF | Involved in tumor angiogenesis via MAPK pathway | < 30% | Not Significant |
SRC | Modulates VEGFR2 signaling | < 25% | Not Significant |
The 1,1-dioxide moiety is therefore not merely a metabolic detoxification product but a fundamental pharmacophoric element dictating target engagement, selectivity, and physicochemical behavior across diverse therapeutic applications, from neurological disorders to cancer therapy. Its presence transforms the benzothiadiazine scaffold from a simple diuretic precursor into a versatile platform for designing highly selective modulators of complex biological targets [3] [6] [8].
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: